molecular formula C11H12N4O2 B8393788 4-(6-Methoxy-pyridin-3-ylmethoxy)-pyrimidin-2-ylamine

4-(6-Methoxy-pyridin-3-ylmethoxy)-pyrimidin-2-ylamine

Cat. No. B8393788
M. Wt: 232.24 g/mol
InChI Key: PTRQGJGYJJUYFU-UHFFFAOYSA-N
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Patent
US08975265B2

Procedure details

A mixture of commercially available (6-methoxypyridin-3-yl)-methanol (CAS 58584-63-7, 1 g, 7.19 mmol) and dry THF (9.3 mL) was cooled to 0° C. and sodium hydride (0.38 g of a 60% dispersion, 9.58 mmol) was added portionwise. Stirring was continued at 0° C. before portionwise addition of 2-amino-4-chloropyrimidine (0.62 g, 4.79 mmol). The mixture was heated at 100° C. (bath temperature) for 2 hours. On cooling, the mixture was poured onto ice, extracted with EtOAc (4×) and the combined organic phase washed with brine, dried and concentrated to give the title compound as a beige solid (1.33 g, 65% purity) which was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][CH:4]=1.[H-].[Na+].[NH2:13][C:14]1[N:19]=[C:18](Cl)[CH:17]=[CH:16][N:15]=1>C1COCC1>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][O:10][C:16]2[CH:17]=[CH:18][N:19]=[C:14]([NH2:13])[N:15]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=N1)CO
Name
Quantity
9.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
NC1=NC=CC(=N1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100° C. (bath temperature) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×)
WASH
Type
WASH
Details
the combined organic phase washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)COC1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 119.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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